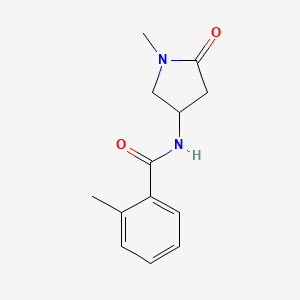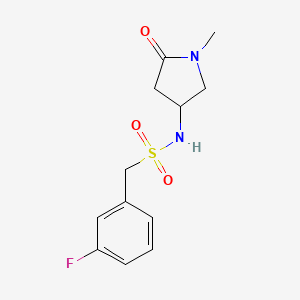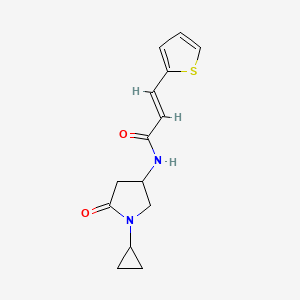![molecular formula C20H22N4O B6503716 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea CAS No. 1421489-91-9](/img/structure/B6503716.png)
1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea (MPIPU) is a heterocyclic compound with a wide range of applications in research and industry. It has been used as a model compound to study the reactivity of heterocyclic compounds, as a catalyst in organic synthesis, and as a reagent for the preparation of a variety of organic compounds. MPIPU is also used to investigate the mechanism of action of various drugs and pharmaceuticals. In
科学的研究の応用
1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea has been used in a variety of scientific research applications. It has been used as a model compound to study the reactivity of heterocyclic compounds, as a catalyst in organic synthesis, and as a reagent for the preparation of a variety of organic compounds. It has also been used to investigate the mechanism of action of various drugs and pharmaceuticals.
作用機序
The mechanism of action of 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other molecules. It has also been suggested that this compound may act as a modulator of certain cell signaling pathways and may affect the activity of certain proteins involved in cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in the metabolism of drugs and other molecules. It has also been suggested that this compound may act as a modulator of certain cell signaling pathways and may affect the activity of certain proteins involved in cell signaling.
実験室実験の利点と制限
The advantages of using 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications in research and industry. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
将来の方向性
Future research on 1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea should focus on further elucidating its mechanism of action and investigating its potential applications in drug development. Additionally, research should be conducted to explore the potential therapeutic effects of this compound on various diseases and conditions. Other potential areas of research include the development of new synthetic methods for the synthesis of this compound, the investigation of its pharmacokinetic properties, and the development of novel derivatives of this compound with improved properties.
合成法
1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea can be synthesized by the reaction of 2-methylphenyl isocyanate with 2-phenyl-1H-imidazole-1-carbaldehyde in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by column chromatography. The yield of the reaction is usually in the range of 70-80%.
特性
IUPAC Name |
1-(2-methylphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-16-8-5-6-11-18(16)23-20(25)22-12-7-14-24-15-13-21-19(24)17-9-3-2-4-10-17/h2-6,8-11,13,15H,7,12,14H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRGISLSHBNCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-methyl-1,2-oxazole-3-amido)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503634.png)
![5-methyl-N-(4-{[2-(pyridin-4-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503640.png)
![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)
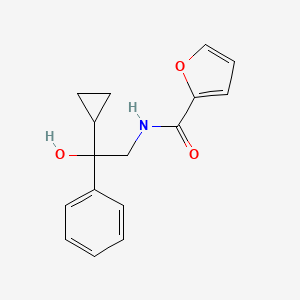
![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)

![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)
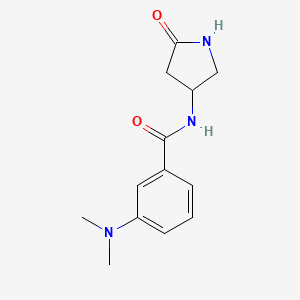
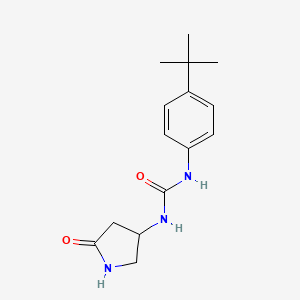
![1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea](/img/structure/B6503737.png)
